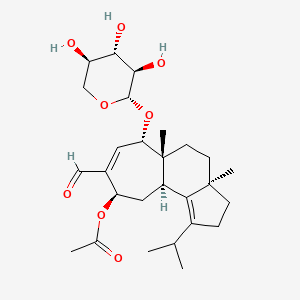![molecular formula C10H17N5O2 B13916759 [5-(azepan-1-ylmethyl)-1H-tetrazol-1-yl]acetic acid](/img/structure/B13916759.png)
[5-(azepan-1-ylmethyl)-1H-tetrazol-1-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[5-(azepan-1-ylmethyl)-1H-tetrazol-1-yl]acetic acid hydrochloride is a synthetic organic compound that features a tetrazole ring and an azepane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(azepan-1-ylmethyl)-1H-tetrazol-1-yl]acetic acid hydrochloride typically involves the formation of the tetrazole ring followed by the introduction of the azepane group. One common method involves the cyclization of an azide with a nitrile to form the tetrazole ring. This reaction is often catalyzed by a copper(I) salt under mild conditions. The azepane moiety can be introduced through a nucleophilic substitution reaction, where an appropriate azepane derivative reacts with a halogenated precursor of the tetrazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
[5-(azepan-1-ylmethyl)-1H-tetrazol-1-yl]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学研究应用
Chemistry
In chemistry, [5-(azepan-1-ylmethyl)-1H-tetrazol-1-yl]acetic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to form stable complexes with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, this compound hydrochloride is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and chemical stability.
作用机制
The mechanism of action of [5-(azepan-1-ylmethyl)-1H-tetrazol-1-yl]acetic acid hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the behavior of natural substrates in enzymatic reactions. The azepane moiety can enhance the compound’s binding affinity to proteins and other macromolecules, facilitating its biological activity.
相似化合物的比较
Similar Compounds
- [5-(piperidin-1-ylmethyl)-1H-tetrazol-1-yl]acetic acid hydrochloride
- [5-(morpholin-1-ylmethyl)-1H-tetrazol-1-yl]acetic acid hydrochloride
- [5-(pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]acetic acid hydrochloride
Uniqueness
Compared to similar compounds, [5-(azepan-1-ylmethyl)-1H-tetrazol-1-yl]acetic acid hydrochloride features a seven-membered azepane ring, which can confer unique steric and electronic properties. This structural difference can influence its reactivity and binding interactions, making it a distinct and valuable compound for various applications.
属性
分子式 |
C10H17N5O2 |
|---|---|
分子量 |
239.27 g/mol |
IUPAC 名称 |
2-[5-(azepan-1-ylmethyl)tetrazol-1-yl]acetic acid |
InChI |
InChI=1S/C10H17N5O2/c16-10(17)8-15-9(11-12-13-15)7-14-5-3-1-2-4-6-14/h1-8H2,(H,16,17) |
InChI 键 |
RPQFAEGQONGBPP-UHFFFAOYSA-N |
规范 SMILES |
C1CCCN(CC1)CC2=NN=NN2CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B13916688.png)
![N-[4-[chloro(difluoro)methoxy]phenyl]-6-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethylamino]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide](/img/structure/B13916693.png)

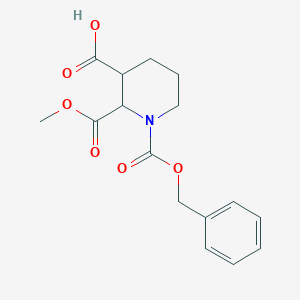

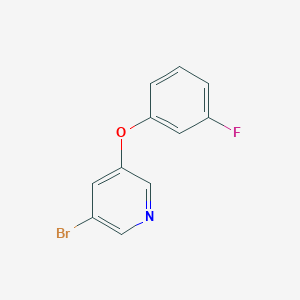
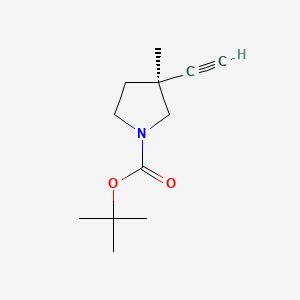
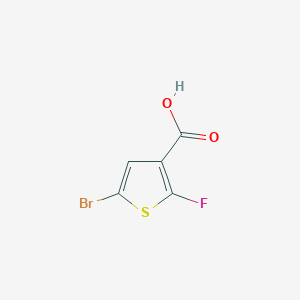
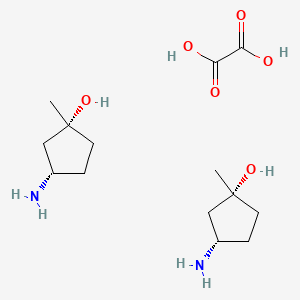
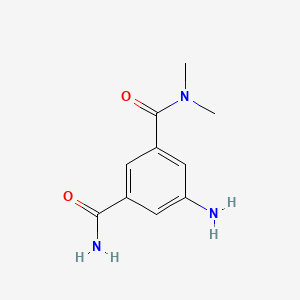
![5,12-Dihydro-5-(2-naphthalenyl)indolo[3,2-a]carbazole](/img/structure/B13916764.png)
![2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-5-amine;dihydrochloride](/img/structure/B13916769.png)
![(3aS,6R,6aS)-2,2,6-trimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B13916770.png)
